![molecular formula C15H17ClN2O2S B2373422 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2097887-93-7](/img/structure/B2373422.png)
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea
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Description
1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea, also known as CHU, is a urea derivative that has been synthesized and studied for its potential applications in scientific research. This molecule has been found to have unique biochemical and physiological effects, which make it a promising candidate for further investigation.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
“1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea” (let’s call it “Compound X” for brevity) exhibits promising pharmacological properties:
Anticancer Activity: Thiophene derivatives have attracted attention as potential anticancer agents. Compound X’s unique structure may contribute to its cytotoxic effects against cancer cells .
Anti-Inflammatory Properties: Some thiophene-based compounds, including Compound X, demonstrate anti-inflammatory activity. These molecules could be explored further for their therapeutic potential in inflammatory diseases .
Antimicrobial Effects: Thiophenes have been investigated for their antimicrobial properties. Compound X might exhibit antibacterial or antifungal activity .
Organic Electronics and Material Science
Thiophene derivatives play a crucial role in organic electronics and material science:
Organic Semiconductors: The thiophene ring system is integral to organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors: Thiophene derivatives, including Compound X, are used as corrosion inhibitors in industrial chemistry and material science .
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-15(20,8-11-6-7-21-9-11)10-17-14(19)18-13-5-3-2-4-12(13)16/h2-7,9,20H,8,10H2,1H3,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXOGSSFGOVHBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NC2=CC=CC=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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